Product packaging for 6-chloro-7-(prop-2-yn-1-yl)-7H-purine(Cat. No.:CAS No. 354156-57-3)

6-chloro-7-(prop-2-yn-1-yl)-7H-purine

Cat. No.: B6163997
CAS No.: 354156-57-3
M. Wt: 192.6
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Description

6-Chloro-7-(prop-2-yn-1-yl)-7H-purine ( 354156-57-3) is a versatile purine derivative designed for chemical biology and anticancer drug discovery research. This compound serves as a crucial synthetic intermediate for creating novel purine-based inhibitors via click chemistry, as its propargyl group is ideally suited for copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazole conjugates . Research applications include the development of cytostatic agents targeting various human cancer cell lines, such as metastatic colorectal adenocarcinoma (SW620) and non-small cell lung cancer (A549) . Its mechanism of action in derived compounds involves targeting key regulatory processes, including growth factor receptors (PDGFR, IGF-1R) and inducing apoptosis mediated by p38 MAP kinase and NF-κB pathways . Furthermore, this chloropurine scaffold is a valuable building block in designing ligands for probing protein function, particularly in exploring reactive cysteine residues in the proteome . With a molecular formula of C8H5ClN4 and a molecular weight of 192.61 g/mol, it is supplied for laboratory research purposes . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN4 B6163997 6-chloro-7-(prop-2-yn-1-yl)-7H-purine CAS No. 354156-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7-prop-2-ynylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h1,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJHOQBTBKZHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=NC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354156-57-3
Record name 6-chloro-7-(prop-2-yn-1-yl)-7H-purine
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Synthetic Methodologies and Strategic Chemical Transformations of 6 Chloro 7 Prop 2 Yn 1 Yl 7h Purine

De Novo Synthesis Approaches for 6-chloro-7-(prop-2-yn-1-yl)-7H-purine

The de novo synthesis of this compound involves the construction of the purine (B94841) ring system followed by or concurrent with the introduction of the chloro and propargyl substituents. A common and effective method is the direct alkylation of a pre-existing 6-chloropurine (B14466) core.

Precursor Selection and Synthetic Route Design in Purine Alkylation

The primary precursor for the synthesis is 6-chloropurine. nih.gov The direct alkylation of 6-chloropurine with a propargyl halide, such as propargyl bromide, is a frequently employed strategy. However, a significant challenge in this approach is controlling the regioselectivity of the alkylation. The purine ring has two potential sites for alkylation: the N7 and N9 positions. Direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, the major product. nih.gov

To achieve regioselective N7-alkylation, various strategies have been developed. One approach involves the use of specific catalysts and reaction conditions that favor the kinetically controlled formation of the N7 isomer. For instance, the use of a Lewis acid catalyst like SnCl₄ with N-trimethylsilylated 6-chloropurine can direct the alkylation towards the N7 position. nih.gov Another method involves using a bulky alkylating agent or introducing steric hindrance near the N9 position to favor substitution at the less hindered N7 site.

The choice of solvent also plays a crucial role. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) are commonly used for these alkylation reactions. nih.govnih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield of the desired N7-propargylated purine and minimizing the formation of the N9-isomer and other side products. Key parameters that are often fine-tuned include the choice of base, catalyst, solvent, temperature, and reaction time. nih.gov

For instance, in the alkylation of 2,6-dichloro-9H-purine with 2-iodopropane, the use of potassium carbonate as a base in DMSO at a controlled temperature of 288–291K was employed. nih.gov In another example, the synthesis of 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one utilized potassium hydroxide (B78521) as the base in acetonitrile at 333 K. nih.gov

The table below summarizes some optimized conditions for related N7-alkylation reactions of purines, which can inform the synthesis of this compound.

Table 1: Optimized Conditions for N7-Alkylation of 6-Substituted Purines

Precursor Alkylating Agent Catalyst/Base Solvent Temperature Yield of N7 Isomer Reference
6-chloropurine tert-butyl bromide SnCl₄ / BSA DCE Room Temp 75% nih.gov
6-chloropurine (3-oxocyclobutyl)methyl trifluoromethanesulfonate (B1224126) KOH / TDA-1 ACN 333 K Not specified nih.gov
2,6-dichloro-9H-purine 2-iodopropane K₂CO₃ DMSO 288-291 K Minor fraction nih.gov

BSA: N,O-Bis(trimethylsilyl)acetamide, DCE: 1,2-Dichloroethane, ACN: Acetonitrile, DMSO: Dimethyl sulfoxide, TDA-1: Tris[2-(2-methoxyethoxy)ethyl]amine

Purification and Isolation Techniques for Advanced Purine Intermediates

Following the synthesis, the separation of the desired N7-isomer from the N9-isomer and other impurities is a critical step. Column chromatography is the most common technique employed for this purpose. nih.gov A silica (B1680970) gel stationary phase is typically used with a gradient of solvents, such as petroleum ether/ethyl acetate (B1210297) or chloroform/methanol, to elute the different components. nih.govnih.gov

In some cases, crystallization can be used to obtain a pure product. For example, the N7-tert-butylated product of 6-chloropurine was crystallized from ethanol (B145695) to yield a white crystalline compound. nih.gov The purity and identity of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Post-Synthetic Derivatization of the this compound Core

The synthesized this compound is a versatile intermediate that can be further modified at two key positions: the C6-chloro group and the terminal alkyne of the propargyl group.

Modulations at the C6 Position via Nucleophilic Aromatic Substitution

The chlorine atom at the C6 position of the purine ring is susceptible to nucleophilic aromatic substitution (SNA_r_), allowing for the introduction of a wide range of substituents. nih.govnih.gov This reactivity is a cornerstone of purine chemistry, enabling the synthesis of diverse libraries of compounds. researchgate.net

Various nucleophiles, including amines, thiols, and alcohols, can displace the C6-chloro group to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. nih.gov For instance, reaction with amines leads to the formation of N6-substituted adenines, while reaction with thiols yields 6-mercaptopurine (B1684380) derivatives.

Recent advancements have also explored the use of photoredox/nickel dual catalysis for the cross-coupling of 6-chloropurines with alkyl bromides, providing a method for the formation of C-C bonds at the C6 position under mild conditions. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution at C6 of Chloro-Purines

6-Chloropurine Derivative Nucleophile/Reagent Product Type Reference
7-(tert-Butyl)-6-chloro-7H-purine Various O, S, N, and C nucleophiles 6,7-disubstituted purines nih.gov
6-chloropurine nucleosides Alkyl bromides (with photoredox/nickel catalysis) C6-alkylated purine analogues nih.gov

Alkynyl Group Functionalization via Click Chemistry or Related Reactions

The terminal alkyne of the prop-2-yn-1-yl group at the N7 position is a highly versatile functional handle for further derivatization, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". licor.comorganic-chemistry.org This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting the alkyne with an azide-containing molecule. organic-chemistry.org

The CuAAC reaction is known for its high yield, broad scope, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation and the synthesis of complex molecules. organic-chemistry.orgillinois.edu This strategy enables the attachment of various molecular entities, such as fluorescent dyes, biotin (B1667282) tags, or other bioactive molecules, to the purine core. licor.com

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. organic-chemistry.org The resulting triazole-linked products can be readily purified, often without the need for extensive chromatography. organic-chemistry.org

Formation of Purine Conjugates and Research Probes

The N7-propargyl group of this compound is a particularly valuable functional handle for the synthesis of complex molecular architectures, including purine conjugates and research probes. The terminal alkyne moiety allows for highly efficient and specific conjugation to a wide variety of molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". biosynth.com This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups, making it an ideal tool for bioconjugation and the development of sophisticated molecular probes. biosynth.comnih.gov

The general strategy for the formation of purine conjugates from this compound involves the reaction of its terminal alkyne with an azide-functionalized molecule of interest. This could be a fluorescent dye, a biotin tag for affinity purification, a peptide, a carbohydrate, or another small molecule. The resulting 1,4-disubstituted 1,2,3-triazole linker is stable and serves to connect the purine scaffold to the desired molecular entity.

For instance, a general procedure for the CuAAC reaction involves dissolving the N7-propargylated purine and the desired azide-containing molecule in a suitable solvent system, often a mixture of tert-butanol (B103910) and water. nih.gov A copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is then added to the mixture. nih.gov The reaction typically proceeds smoothly at room temperature or with gentle heating to afford the desired triazole-linked conjugate in high yield. nih.gov

While specific examples starting from this compound are not extensively documented in the reviewed literature, the synthesis of other purine-triazole conjugates provides a clear blueprint for this approach. For example, purine-based 1,2,3-triazole hybrids have been synthesized from 6-(prop-2-yn-1-yloxy)-9H-purine, demonstrating the feasibility of this conjugation strategy on the purine core.

The 6-chloro substituent on the purine ring can be retained to study the effects of this particular substitution pattern or it can be further modified either before or after the click chemistry conjugation. This dual functionality makes this compound a powerful building block for creating diverse libraries of purine-based compounds for screening in drug discovery and for the development of targeted research probes. For example, kinase inhibitors are often based on the purine scaffold, and the ability to attach various functionalities via the triazole linker could be used to explore the ATP-binding site of different kinases. uni.lu

Regioselectivity and Stereoselectivity in Purine Alkylation, Particularly at N7

The synthesis of N7-substituted purines, such as this compound, is often complicated by the issue of regioselectivity. The purine ring system possesses two principal sites for alkylation: the N7 and N9 positions of the imidazole (B134444) ring. Direct alkylation of purine derivatives, particularly under basic conditions with alkyl halides, typically results in a mixture of N7 and N9 isomers. nih.gov In many cases, the thermodynamically more stable N9 regioisomer is the predominant product. nih.gov

The alkylation of 6-chloropurine with propargyl bromide is expected to follow this general trend, yielding a mixture of this compound and the corresponding N9 isomer, 6-chloro-9-(prop-2-yn-1-yl)-9H-purine. The separation of these regioisomers can be challenging but is often achievable using chromatographic techniques such as column chromatography on silica gel.

Several factors influence the N7/N9 regioselectivity of purine alkylation:

Nature of the Alkylating Agent: While a systematic study on propargyl halides is not extensively detailed in the literature, research on other alkylating agents shows that the nature of the halide can influence the product ratio.

Reaction Conditions: The choice of base and solvent plays a crucial role. For instance, the use of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common for purine alkylation. The reaction temperature can also affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.

Protecting Groups: A common strategy to achieve regiospecific N7-alkylation is to first protect the N9 position. This can be followed by alkylation at N7 and subsequent deprotection. However, this adds extra steps to the synthetic sequence.

Catalysis: More recent methodologies have explored the use of catalysts to direct the regioselectivity. For example, a method for the direct N7-regioselective tert-alkylation of 6-substituted purines has been developed using a silylated purine and a Lewis acid catalyst like tin(IV) chloride. nih.gov However, this particular method was reported to be unsuccessful for primary alkyl halides like propargyl bromide. nih.gov

A study on the synthesis of 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one provides valuable insight into a potential synthetic route. In this case, the N7-alkylation of 6-chloropurine was achieved using (3-oxocyclobutyl)methyl trifluoromethanesulfonate in the presence of potassium hydroxide and tris[2-(2-methoxyethoxy)ethyl]amine in acetonitrile. This reaction yielded both the N7 and N9 isomers, which were separable by chromatography. A similar approach using propargyl bromide or a related propargylating agent would likely be a viable, albeit non-regiospecific, route to this compound.

Molecular and Cellular Mechanism Investigations of 6 Chloro 7 Prop 2 Yn 1 Yl 7h Purine in Academic Models

Biochemical Characterization of Molecular Target Interactions (In Vitro Focus)

The initial characterization of a novel compound involves understanding its direct interactions with purified molecular targets. For purine (B94841) analogs like 6-chloro-7-(prop-2-yn-1-yl)-7H-purine, this typically involves studies with enzymes and receptors known to be modulated by such scaffolds.

Enzyme Binding Kinetics and Inhibition Studies in Recombinant Systems

While direct kinetic data for this compound is not extensively detailed in the provided search results, the broader class of 6-chloropurine (B14466) derivatives has been studied for their effects on various enzymes. For instance, related purine analogs are known to interact with enzymes involved in purine metabolism. nih.gov The reactivity of chloropurines is influenced by the position of substituents. For example, studies on 7-methylpurines have shown that the reactivity of a chloro or methylsulphonyl group with hydroxide (B78521) ions is significantly different depending on its position (2-, 6-, or 8-), with the 7-methyl isomers generally being more reactive than their 9-methyl counterparts. rsc.org

Inosine 5′-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, is a known target for purine analogs. nih.gov Inhibition of IMPDH can lead to an imbalance in the purine pool, affecting cell proliferation and inducing apoptosis. nih.gov Although specific IC50 or Ki values for this compound against IMPDH are not available in the provided results, this enzyme represents a plausible target for investigation based on the compound's structural class.

The following table summarizes the reactivity of related methylpurine derivatives, which can provide an inferential basis for the potential reactivity of this compound.

CompoundRelative Reactivity with Hydroxide Ions
2-methylsulphonyl-7-methylpurine1
6-methylsulphonyl-7-methylpurine840
8-methylsulphonyl-7-methylpurine29,000
2-methylsulphonyl-9-methylpurine3 times more reactive than 7-methyl isomer
6-methylsulphonyl-9-methylpurine110
8-methylsulphonyl-9-methylpurine830

Data derived from studies on methylpurine derivatives, highlighting the influence of substituent position on reactivity. rsc.org

Receptor Ligand Binding and Functional Assays in Model Systems

Purine-based compounds are known to interact with purinergic receptors, which are classified into P1 (adenosine) and P2 (ATP) receptors. nih.gov Dual-substituted 7-deazapurine ribonucleosides have shown affinity for various G protein-coupled receptors (GPCRs), including serotonin (B10506) (5-HT) and opioid receptors. nih.gov This suggests that purine scaffolds can be developed as modulators of non-purinergic GPCRs. nih.gov

While specific binding data (Ki or IC50 values) for this compound at various receptors are not provided in the search results, the general activity of related compounds suggests potential for interaction with a range of GPCRs. The table below illustrates the binding affinities of some dual C7/N6 7-deazaadenosine analogues, which, while structurally distinct, provide context for the potential receptor-modulating activities of substituted purines. nih.gov

CompoundTarget ReceptorBinding Affinity (Ki, µM)
Dual C7/N6 7-deazaadenosine analogue5-HT2BMicromolar to submicromolar
Dual C7/N6 7-deazaadenosine analogueκ-opioid (KOR)Micromolar to submicromolar
Dual C7/N6 7-deazaadenosine analogueσ1/2Micromolar to submicromolar

This table showcases the potential for modified purine nucleosides to interact with various GPCRs. nih.gov

Protein-Compound Interaction Analysis and Binding Mode Elucidation

The interaction of purine analogs with proteins can be elucidated through techniques like X-ray crystallography and computational modeling. For instance, the crystal structure of 2-(6-Amino-7H-purin-7-yl)-1-phenylethanone reveals a nearly perpendicular orientation between the purine system and the phenylethanone substituent. researchgate.net In another study, the crystal structure of 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one showed that molecules are linked by weak Cl⋯O interactions, forming a helical structure. nih.gov Such structural analyses are crucial for understanding the binding modes of these compounds.

Computational analyses have also been employed to understand the reactivity of purine derivatives. For example, in a series of bis- and mono-pyrrolo[2,3-d]pyrimidine and purine derivatives, it was noted that 6-chloro derivatives are generally more reactive than their 6-amino counterparts in certain reactions. nih.gov This increased reactivity is attributed to electronic effects despite the substituent being distant from the reaction center. nih.gov

Cellular Pathway Perturbation Studies in Cultured Research Cell Lines

Investigating the effects of a compound on cellular pathways provides insight into its mechanism of action at a systems level. Studies with purine analogs often focus on their impact on cell signaling, cell cycle, and apoptosis.

Modulation of Specific Intracellular Signaling Pathways

Purine analogs can perturb various intracellular signaling pathways. The modulation of enzymes in purine metabolism can lead to an imbalance in the purine pool, which is crucial for preventing cell proliferation and, in many cases, promoting apoptosis. nih.gov For example, the inhibition of enzymes in the purine salvage pathway can have significant effects on dividing tumor cells that have a high demand for nucleotides. nih.gov

Effects on Cell Cycle Progression and Apoptosis in Academic Models

A number of 6-chloropurine nucleosides have been shown to induce apoptosis and cause cell cycle arrest, typically at the G2/M phase. researchgate.net The antiproliferative effects of these compounds are often linked to their ability to trigger programmed cell death. researchgate.net The processing of DNA adducts formed by some purine analogs can lead to DNA double-strand breaks, which in turn activates cell cycle checkpoints (e.g., ATR and Chk1 phosphorylation) and leads to G2/M arrest and subsequent apoptosis. nih.gov

The following table summarizes the observed cellular effects of some related 6-chloropurine derivatives in cancer cell lines.

Compound ClassCell LineEffect
6-chloropurine nucleosidesK562Apoptosis induction, G2/M cell cycle arrest
6-chloropurine nucleosidesMCF-7Cytotoxicity

This table illustrates the common cellular outcomes of treatment with 6-chloropurine derivatives in academic cancer models. researchgate.net

Gene Expression and Proteomic Profiling in Response to Compound Exposure

While specific studies detailing the comprehensive gene expression and proteomic profiles following direct exposure to this compound are not extensively documented in publicly available literature, the investigation of analogous compounds provides a framework for understanding potential cellular responses. Typically, such studies aim to elucidate the molecular pathways modulated by a compound, offering insights into its mechanism of action.

For related purine and pyrrolo[2,3-d]pyrimidine analogs with antiproliferative properties, downstream mechanism-of-action studies often reveal impacts on critical cellular processes. For instance, investigations into active C-nucleoside analogues with 7-alkynyl substitutions indicated that their cytotoxic effects could be mediated by the induction of dose-dependent DNA damage. nih.gov Similarly, studies on other modified purines have demonstrated induction of apoptosis, potentially through intrinsic pathways, as a key mechanism for their anticancer activity. nih.gov Profiling changes in gene and protein expression would likely illuminate the specific cell cycle checkpoints, DNA repair pathways, or apoptotic signaling cascades affected by this compound.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

The this compound scaffold serves as a valuable platform for structure-activity relationship (SAR) and structure-mechanism relationship (SMR) studies. The chlorine atom at the C6 position is a key reactive group, allowing for further chemical modifications, while the propargyl group at the N7 position is crucial for both biological activity and as a synthetic handle. nih.gov

The N7-substituted purine structure is a less common isomer compared to its N9 counterpart, making the exploration of its biological activity a unique area of research. nih.gov The 6-chloropurine core is a widely used intermediate for creating diverse derivatives to probe biological systems. nih.gov SAR studies on related compounds highlight the importance of the substituents at both the C6 and N7 positions. For example, in a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives, variations at the N9 position and modifications at the C8 position significantly influenced antiproliferative activity and selectivity against cancer cell lines. nih.gov

Furthermore, research on C-nucleoside analogues with substitutions at the equivalent 7-position demonstrates the profound impact of the alkynyl group. Analogues featuring a 7-alkylacetylene moiety exhibited potent cytotoxic activity against a wide range of human cancer cell lines. nih.gov This suggests that the propargyl group of this compound is a critical determinant of its potential biological effects. The propargyl group can also be utilized in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, to attach more complex moieties, like aryl-substituted triazoles, further expanding the chemical space for SAR studies. nih.gov

Systematic Variation of Substituents and Impact on Biochemical Activity

Systematic variation of substituents on the purine core is a cornerstone of elucidating SAR. The this compound structure allows for modifications at multiple positions, primarily at the C6 position by displacing the chloro group and by altering the N7-substituent.

Studies have shown that the substituent at the C6 position plays a critical role in the regioselective alkylation of the purine ring. While direct alkylation often yields a mixture of N7 and N9 isomers, specific conditions can favor the N7 product. nih.gov For instance, the presence of a chloro group at C6 is conducive to N7-alkylation. nih.gov Once the N7-substituent is in place, the C6-chloro group can be replaced by various nucleophiles (O, S, N, and C-substituents) to generate a library of compounds for biological evaluation. nih.gov

In analogous pyrrolotriazine C-ribonucleosides, systematic variation of the 7-alkynyl substituent had a clear impact on cytotoxic activity. The potency followed the order: 7-cyclopropylacetylene > 7-propylacetylene > 7-butylacetylene. nih.gov Conversely, for 7-aryl substituted derivatives, only smaller groups like 7-furanyl and 7-vinyl resulted in moderate activity, while larger aryl groups were inactive. nih.gov This highlights the sensitivity of the target interaction to the size and nature of the substituent at this position.

The following table summarizes the synthesis of various N7-tert-alkyl-6-chloropurines, demonstrating the systematic variation of the N7-substituent.

CompoundN7-SubstituentC6-SubstituentC2-SubstituentYield (%)Ref
2 tert-ButylChloroH- nih.gov
4 tert-PentylChloroH53 nih.gov
7 tert-ButylChloroMethylthio52 nih.gov

This table illustrates the successful synthesis of different N7-tert-alkylated 6-chloropurines as reported in the literature.

Conformational Analysis and Molecular Recognition Hypotheses

The three-dimensional conformation of this compound and how it is recognized by biological macromolecules are critical to its mechanism of action. While specific X-ray crystallography or NMR conformational studies for this exact compound are not readily found, data from closely related structures provide valuable insights.

For example, the crystal structure of a similar N7-substituted purine, 2-(6-Amino-7H-purin-7-yl)-1-phenylethanone, revealed that the phenylethanone substituent is oriented almost perpendicularly to the purine ring system, at an angle of 77.96°. researchgate.net This orthogonal arrangement could be a common conformational feature for N7-substituted purines, influencing how they fit into the binding pockets of target proteins. The propargyl group in this compound is linear and relatively rigid, which would constrain its possible orientations relative to the purine core.

Molecular recognition hypotheses often involve specific non-covalent interactions between the ligand and its target. In related heterocyclic systems, unusual interactions such as a catalyst C-H···O hydrogen bond have been identified as crucial for providing both ground-state and transition-state organization, thereby influencing reaction rates and selectivity. rsc.org For this compound, it can be hypothesized that the purine ring nitrogen atoms act as hydrogen bond acceptors, while the terminal alkyne proton could potentially act as a weak hydrogen bond donor. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized in drug design. These interactions would collectively dictate the binding affinity and specificity of the compound for its cellular targets.

Computational and Theoretical Studies on 6 Chloro 7 Prop 2 Yn 1 Yl 7h Purine and Its Analogues

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govresearchgate.net For purine (B94841) analogues like 6-chloro-7-(prop-2-yn-1-yl)-7H-purine, this method is instrumental in predicting interactions with protein targets, particularly kinases, where purine derivatives frequently act as inhibitors by mimicking the natural ligand, adenosine (B11128) triphosphate (ATP). mdpi.com

In a typical docking study, the this compound molecule would be placed into the ATP-binding site of a target kinase. The chlorine atom at the C6 position is a key feature. Its electronegativity and size can influence interactions with the protein. It may form halogen bonds or other non-covalent interactions with specific amino acid residues in the binding pocket. The N7-alkylation with a propargyl group forces a particular orientation of the purine ring within the active site. nih.gov The terminal alkyne of the propargyl group can act as a hydrogen bond acceptor or participate in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

Docking studies on similar purine derivatives have shown that the purine core often forms crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov For instance, residues like Asp86, Glu81, and Leu83 have been identified as forming hydrogen bonds with purine-based inhibitors. nih.gov The specific interactions of this compound would depend on the unique topology and amino acid composition of the target protein's active site. The results of such docking studies are often scored based on the predicted binding affinity, helping to rank potential inhibitors before their synthesis and biological testing. nih.gov

Table 1: Predicted Interacting Residues for a Purine-Based Ligand in a Generic Kinase Active Site

Ligand MoietyPotential Interaction TypeTypical Interacting Amino Acid Residues
Purine N1Hydrogen Bond AcceptorAmide backbone of Hinge Region Residues (e.g., Cys, Leu)
Purine N3Hydrogen Bond AcceptorLysine (side chain), Serine (side chain)
C6-ChloroHalogen Bond, Hydrophobic InteractionLeucine, Valine, Alanine
N7-propargyl groupHydrophobic Interaction, π-π StackingPhenylalanine, Tyrosine, Tryptophan
Propargyl AlkyneHydrogen Bond Acceptor, π-Cation InteractionLysine, Arginine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of molecules. nih.gov For this compound, these calculations can provide insights into its reactivity, stability, and the nature of its frontier molecular orbitals (HOMO and LUMO). The distribution of electron density, for example, can highlight regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

These theoretical calculations can also determine properties like the heat of formation and bond dissociation energies, which provide information about the molecule's thermodynamic stability. nih.gov For a series of analogues, these calculated electronic parameters can be used as descriptors in the development of Quantitative Structure-Activity Relationship (QSAR) models.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net For a set of purine analogues that includes this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, such as a protein kinase. researchgate.netnih.gov

To build a QSAR model, a dataset of purine derivatives with known biological activities (e.g., IC₅₀ values) is required. mdpi.com A variety of molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecular structure, including:

Electronic descriptors: such as partial charges and dipole moment, often derived from quantum chemical calculations.

Steric descriptors: like molecular volume and surface area.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP).

Topological descriptors: which describe the connectivity of atoms in the molecule.

For this compound, descriptors related to the chlorine substitution (e.g., halogen bond donor potential) and the propargyl group (e.g., size and flexibility) would be particularly relevant. Statistical methods like Partial Least Squares (PLS) regression are then used to create a mathematical equation that correlates these descriptors with the observed biological activity. researchgate.net

A robust QSAR model is validated using internal and external validation techniques to ensure its predictive power. researchgate.netnih.gov The resulting model can then be used to predict the activity of new, unsynthesized purine derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com

Table 2: Example of Statistical Parameters for a 2D-QSAR Model of Purine Derivatives

ParameterDescriptionTypical ValueReference
r² (Correlation Coefficient)Measures the goodness of fit of the model.0.8319 researchgate.net
q² (Cross-validated r²)Measures the internal predictive ability of the model.0.7550 researchgate.net
pred_r² (External validation r²)Measures the predictive ability of the model on an external test set.0.7983 researchgate.net

This table presents example data from a study on purine derivatives to illustrate typical QSAR model performance.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov An MD simulation of this compound bound to a target protein would simulate the movements of all atoms in the complex, providing insights into the stability of the binding pose and the flexibility of the ligand and protein. scispace.com

Cheminformatics Approaches for Purine Scaffold Exploration

Cheminformatics involves the use of computational tools to analyze and organize chemical data. For the purine scaffold, cheminformatics approaches can be used to explore chemical space and design novel compounds with desired properties. scite.ainih.gov Starting with a known active compound like a purine derivative, techniques such as scaffold hopping can be employed to identify structurally different molecules that may have similar biological activity. rsc.org

For this compound, cheminformatics tools could be used to search large chemical databases for compounds with similar pharmacophoric features (e.g., a hydrogen bond donor/acceptor pattern and a hydrophobic group in a specific spatial arrangement). Virtual libraries of purine analogues can also be generated by systematically modifying the substituents at various positions (C2, C6, N7, N9) of the purine core. nih.gov These virtual libraries can then be screened using docking and QSAR models to identify promising candidates for further investigation. This approach accelerates the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success. nih.govrsc.org

Advanced Analytical and Spectroscopic Characterization Methods for Research Specimens of 6 Chloro 7 Prop 2 Yn 1 Yl 7h Purine

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula.

For 6-chloro-7-(prop-2-yn-1-yl)-7H-purine, the theoretical exact mass can be calculated based on its molecular formula, C₈H₅ClN₄. This calculated mass serves as a benchmark for experimental determination. HRMS analysis of a sample would be expected to yield a mass-to-charge ratio (m/z) that corresponds very closely to this theoretical value, typically within a few parts per million (ppm). For instance, predicted collision cross section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu These predictions further aid in the identification and confirmation of the compound in complex mixtures. uni.lu

Table 1: Predicted HRMS Data for C₈H₅ClN₄ Adducts uni.lu

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺193.02756134.5
[M+Na]⁺215.00950148.5
[M-H]⁻191.01300131.4
[M+NH₄]⁺210.05410149.9
[M+K]⁺230.98344142.0
[M+H-H₂O]⁺175.01754119.4
[M+HCOO]⁻237.01848145.4
[M+CH₃COO]⁻251.03413145.7

This table presents predicted mass-to-charge ratios and collision cross sections for various adducts of 6-chloro-9-(prop-2-yn-1-yl)-9H-purine, an isomer of the title compound. The data for the N7-substituted isomer is expected to be very similar.

The use of techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) detector, is common for this purpose. pnas.org The resulting data, when compared to the calculated values, provides strong evidence for the elemental composition of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the complete chemical structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for each unique proton in the molecule. The protons on the purine (B94841) ring (H-2 and H-8) would appear as singlets in the aromatic region. The propargyl group would show a triplet for the acetylenic proton (≡C-H) and a doublet for the methylene (B1212753) protons (-CH₂-), with coupling between them. The chemical shifts of these protons are influenced by the electronic environment and the substitution pattern on the purine ring. For N7-substituted purines, the H-8 proton signal is typically found at a higher field (more shielded) compared to the H-6 proton. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the purine ring are particularly informative for distinguishing between N7 and N9 isomers. nih.gov For N7-alkylated 6-chloropurine (B14466) derivatives, the chemical shift of the C5 carbon is a key indicator. nih.gov Furthermore, the difference in chemical shifts between C5 and C8 can also be a reliable tool for isomer differentiation. nih.gov The carbons of the propargyl group will also have characteristic chemical shifts.

2D-NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity, 2D-NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the coupling between the methylene and acetylenic protons of the propargyl group. bas.bg

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons. nih.govbas.bg

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. nih.govbas.bg This is crucial for confirming the N7-substitution by observing correlations between the methylene protons of the propargyl group and the C4 and C8 carbons of the purine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the regiochemistry of substitution. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for N7-Substituted Purine Derivatives nih.govmdpi.com

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
7-(tert-Butyl)-6-chloro-7H-purineCDCl₃8.84 (s, 1H), 8.42 (s, 1H), 1.85 (s, 9H)163.9, 151.7, 147.6, 142.9, 123.2, 62.3, 28.7
7-Benzyl-2-methyl-7H-purineCDCl₃8.62 (s, 1H, H-6), 8.23 (s, 1H, H-8), 7.42-7.18 (m, 5H, H-Ph), 5.41 (s, 2H, CH₂), 2.83 (s, 3H, CH₃)162.7 (C-2), 161.6 (C-4), 147.8 (C-8), 140.1 (C-6), 133.7, 129.3 (2xC), 128.9, 127.4 (2xC) [C-Ph], 123.0 (C-5), 50.2 (CH₂), 25.9 (CH₃)

This table provides examples of NMR data for structurally related N7-substituted purines to illustrate the expected chemical shift ranges.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-Cl bond, the C=N and C=C bonds of the purine ring, the C≡C triple bond of the alkyne, and the ≡C-H bond of the terminal alkyne. The presence of a sharp peak around 3300 cm⁻¹ for the ≡C-H stretch and a peak around 2100-2260 cm⁻¹ for the C≡C stretch would be strong evidence for the propargyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the purine ring. The UV-Vis spectrum of this compound would show absorption maxima corresponding to the π→π* transitions of the purine system. The position of these maxima can be influenced by the substituent at the N7 position.

X-ray Crystallography for Solid-State Conformational and Intermolecular Interaction Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For this compound, a successful crystallographic analysis would confirm the N7-substitution unequivocally and reveal the conformation of the propargyl group relative to the purine ring.

Furthermore, X-ray crystallography provides insights into intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking interactions. nih.gov These interactions can influence the physical properties of the compound, such as its melting point and solubility. In the crystal structure of related 6-chloropurine derivatives, weak intermolecular interactions like Cl⋯O have been observed to influence the packing of molecules. nih.gov

Purity Assessment and Quantification in Research Samples via HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound and for separating it from any impurities or regioisomers. A sample of this compound would be injected into an HPLC system, and its retention time would be determined under specific conditions (e.g., column type, mobile phase composition, flow rate). The purity of the sample can be determined by the relative area of the peak corresponding to the desired product compared to the total area of all peaks in the chromatogram. HPLC is particularly useful for separating N7 and N9 isomers, which often have different retention times. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For volatile and thermally stable compounds, GC-MS can be used for purity assessment. The sample is vaporized and separated on a GC column, and the separated components are then analyzed by a mass spectrometer. The resulting mass spectrum for the main peak should correspond to the molecular weight of this compound, and the fragmentation pattern can provide additional structural information. GC-MS can also be used to quantify the amount of the compound in a research sample.

Prospective Research Trajectories and Academic Utility of 6 Chloro 7 Prop 2 Yn 1 Yl 7h Purine

Design and Synthesis of Advanced Purine (B94841) Chemical Probes

The structure of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine is intrinsically designed for utility as a chemical probe. The propargyl group (prop-2-yn-1-yl) at the N7 position is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govnih.gov This highly efficient and specific reaction allows for the covalent attachment of reporter molecules, such as fluorophores or biotin (B1667282), enabling the visualization and tracking of the purine derivative within complex biological systems. nih.gov

The synthesis of N7-substituted purines presents a chemical challenge, as direct alkylation of purine bases often yields a mixture of N7 and the thermodynamically more stable N9 isomers, with the N7 product frequently being the minor one. nih.govnih.gov Achieving regioselective N7-alkylation requires specific synthetic strategies, such as using N-trimethylsilylated purines with a catalyst like tin(IV) chloride under kinetically controlled conditions. nih.gov The 6-chloro substituent is also a crucial feature, serving as a versatile precursor for further chemical modifications. nih.gov This position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (amines, thiols, etc.) to create a library of diverse purine derivatives. Research has shown that 6-chloro derivatives are typically more reactive than their 6-amino counterparts, enhancing their utility as synthetic intermediates. nih.gov

The combination of the propargyl "click" handle and the modifiable 6-chloro position makes this compound an excellent scaffold for creating advanced, multifunctional chemical probes designed for specific research questions.

Exploration of Novel Biological Targets for Purine Derivatives in Research

Purine derivatives are well-established as potent modulators of key biological targets. nih.gov The specific structural motifs of this compound suggest several avenues for exploring its biological activity.

Anticancer Agents: Modified purines are a cornerstone of cancer chemotherapy. A series of related 6-chloro-8,9-dihydro-7H-purine derivatives have shown potent and selective antiproliferative activity against lung cancer cell lines. nih.gov These compounds were found to inhibit colony formation and induce apoptosis, indicating that the 6-chloropurine (B14466) core is a promising pharmacophore for developing new anticancer agents. nih.gov Similarly, 6-chloro-9-(β-D-ribofuranosyl)purine, a related purine analog, exhibits significant cytotoxicity against melanoma cells. biosynth.com

Antiviral Research: Propargylated purine deoxynucleosides have been synthesized with the aim of selective incorporation by viral enzymes like HIV reverse transcriptase. nih.gov The goal is to use these compounds to specifically visualize viral replication, making this compound a candidate for developing tools to study viral life cycles. nih.gov

Enzyme Inhibition: As a purine analog, the compound could potentially interact with a wide range of enzymes that bind purine-based substrates or cofactors, such as kinases, polymerases, and enzymes involved in purine metabolism. nih.govbiosynth.com For instance, 6-chloro-9-(β-D-ribofuranosyl)purine is known to inhibit the synthesis of DNA, RNA, and protein and binds to the enzyme hydroxymethylbilane (B3061235) synthase. biosynth.com The propargyl group can be used in activity-based protein profiling (ABPP) to covalently label and identify its enzymatic targets.

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

While traditional organic synthesis provides routes to N7-substituted purines, there is growing interest in developing chemoenzymatic or biocatalytic methods. nih.gov These approaches offer the potential for greater regioselectivity and stereoselectivity under milder, more environmentally friendly conditions.

For a compound like this compound, a prospective biocatalytic route could involve enzymes that catalyze the N-alkylation of the purine ring. For example, research into propargylated purine deoxynucleosides aims for their selective incorporation into DNA by viral enzymes. nih.gov This highlights the principle of using enzymes to recognize and process modified purines. Future research could focus on discovering or engineering enzymes, such as nucleoside phosphorylases or transferases, that can selectively attach the propargyl group to the N7 position of 6-chloropurine, thereby avoiding the formation of the N9 isomer and simplifying purification.

Integration of this compound into Compound Library Screening Initiatives

This compound is an ideal candidate for inclusion in compound libraries for high-throughput screening (HTS) initiatives. Its utility stems from its dual functionality, which supports multiple screening paradigms.

Scaffold for Diversity-Oriented Synthesis: The 6-chloro position acts as a key point for diversification. chemimpex.com A library of compounds can be rapidly generated by reacting this compound with a wide array of nucleophiles (e.g., amines, thiols, alcohols), each introducing a new side chain and altering the molecule's steric and electronic properties. This allows for a systematic exploration of the structure-activity relationship (SAR). nih.gov

Fragment-Based and ABPP Screening: The terminal alkyne makes the molecule suitable for fragment-based screening and activity-based protein profiling (ABPP). In these approaches, the compound can be screened for binding to a biological target. Hits can then be easily identified by "clicking" on a reporter tag (like biotin for pulldown or a fluorophore for imaging), which facilitates target identification and validation. nih.gov This is particularly valuable for discovering novel protein-ligand interactions without prior knowledge of the target. nih.gov

The integration of this compound into screening libraries provides a pathway to discovering new probes and lead compounds for a variety of diseases, including cancer and viral infections. biosynth.comchemimpex.com

Contribution to Fundamental Understanding of Purine Metabolism and Signaling in Research Contexts

Purines are fundamental molecules in biology, serving as building blocks for DNA and RNA, acting as signaling molecules (e.g., adenosine), and participating in cellular energy metabolism (e.g., ATP). mdpi.com Disruptions in purine metabolism can lead to severe diseases. mdpi.com Chemical tools like this compound can provide invaluable insights into these complex processes. chemimpex.com

By introducing this purine analog into cells or organisms, researchers can track its fate. Using the propargyl group for click-labeling, it becomes possible to answer fundamental questions:

Which enzymes in the purine salvage pathway recognize and process this modified purine?

Is the compound incorporated into nucleic acids, and if so, what are the downstream consequences? nih.gov

Does it interfere with purinergic signaling pathways that regulate processes like neurotransmission or inflammation? mdpi.com

By visualizing where the molecule localizes and identifying the proteins it interacts with, researchers can map its metabolic and signaling pathways. This contributes to a deeper, more fundamental understanding of how cells handle purines and how these pathways can be therapeutically targeted. chemimpex.commdpi.com

Q & A

Basic Research Question

  • In vitro assays : Use kinase or phosphodiesterase inhibition assays with ATP-competitive protocols.
  • Controls : Include positive controls (e.g., staurosporine) and measure IC50_{50} values via dose-response curves.
  • Selectivity profiling : Screen against a panel of related enzymes to assess specificity .
    For advanced studies, combine surface plasmon resonance (SPR) to measure binding kinetics and molecular docking (AutoDock Vina) to predict binding modes .

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question
Data contradictions often arise from:

  • Variability in assay conditions (e.g., buffer pH, ATP concentration).
  • Compound stability : Test degradation under assay conditions via LC-MS.
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch variability.
    Reproducibility can be improved by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and publishing raw datasets .

What computational strategies are effective for predicting the physicochemical properties of this compound?

Advanced Research Question

  • Quantum mechanics (QM) : Use Gaussian or ORCA to calculate logP, pKa, and solubility.
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., GROMACS with TIP3P water model).
  • AI-driven platforms : Train machine learning models on PubChem data to predict ADMET properties .
    Validate predictions experimentally via shake-flask solubility tests and pH-metric titration .

How should researchers design experiments to study the compound’s stability under varying storage and reaction conditions?

Basic Research Question

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and humidity (75% RH).
  • Analytical tools : Track degradation via UPLC-PDA and identify byproducts via HRMS.
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life .

What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Advanced Research Question

  • Isotope labeling : Synthesize 13^{13}C/15^{15}N-labeled analogs for tracking metabolic incorporation.
  • Chemical proteomics : Use affinity-based protein profiling (ABPP) to identify cellular targets.
  • CRISPR-Cas9 screens : Perform genome-wide knockouts to pinpoint pathways affected by the compound .

How can researchers reconcile conflicting theoretical and experimental data on the compound’s electronic properties?

Advanced Research Question

  • Spectroscopic validation : Compare DFT-predicted UV-Vis spectra with experimental data.
  • Electrochemical analysis : Use cyclic voltammetry to measure redox potentials.
  • Collaborative frameworks : Cross-validate results with independent labs to rule out instrumentation bias .

What are the best practices for scaling up synthesis while maintaining yield and purity?

Advanced Research Question

  • Process intensification : Explore flow chemistry for continuous propargylation reactions.
  • Quality by Design (QbD) : Use DOE to identify critical process parameters (CPPs) and design space.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How can researchers leverage interdisciplinary approaches to explore novel applications of this compound?

Advanced Research Question

  • Collaborative frameworks : Partner with biologists for phenotypic screening or material scientists for supramolecular studies.
  • High-throughput screening (HTS) : Test the compound in diverse assay panels (e.g., cancer cell lines, microbial growth).
  • Data mining : Use cheminformatics tools (e.g., KNIME) to analyze structure-activity trends in public databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.